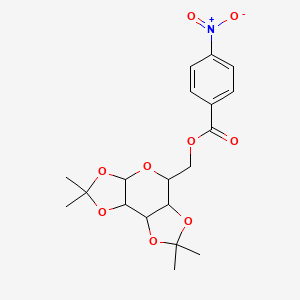
Diisopropylidene-nitrobenzoyl-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,7,7-Tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes multiple dioxolane rings and a nitrobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,7,7-tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate typically involves the following steps:
Formation of the Dioxolane Rings: The initial step involves the formation of the dioxolane rings through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzoate Group: The nitrobenzoate group is introduced through an esterification reaction. This involves reacting the intermediate compound with 4-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,7,7-Tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the nitrobenzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
(2,2,7,7-Tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2,2,7,7-tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2,7,7-Tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b4’,5’-d]pyran-3a-yl)methyl sulfamate: Similar structure but with a sulfamate group instead of a nitrobenzoate group.
(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b4’,5’-d]pyran-5-yl)methyl 4-methylbenzenesulfonate: Similar structure with a methylbenzenesulfonate group.
Uniqueness
The presence of the nitrobenzoate group in (2,2,7,7-tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate imparts unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
20581-75-3 |
|---|---|
Molekularformel |
C19H23NO9 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C19H23NO9/c1-18(2)26-13-12(25-17-15(14(13)27-18)28-19(3,4)29-17)9-24-16(21)10-5-7-11(8-6-10)20(22)23/h5-8,12-15,17H,9H2,1-4H3 |
InChI-Schlüssel |
IKRMVZVASOBSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


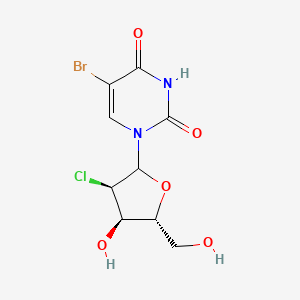
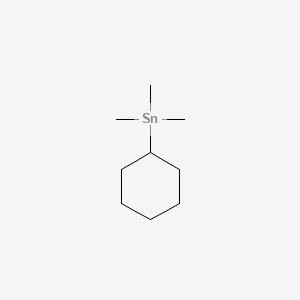
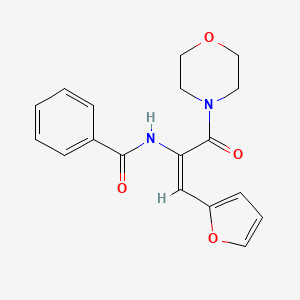

![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

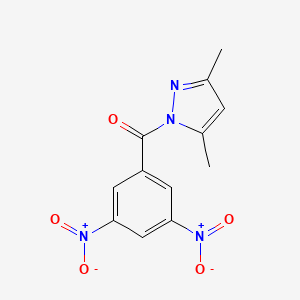
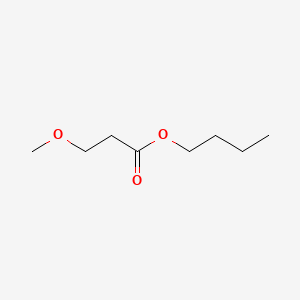
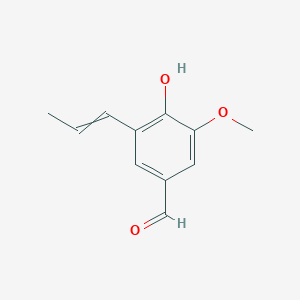

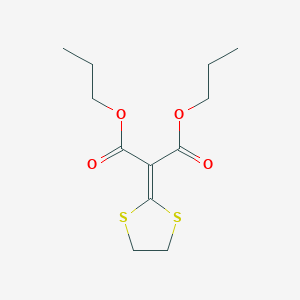
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
